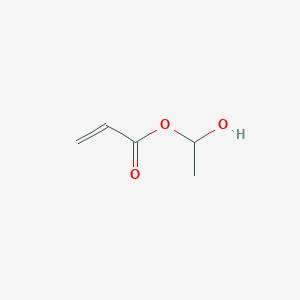
2-Isothiocyanato-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanato-3-nitropyridine is a chemical compound characterized by the presence of both isothiocyanate and nitro functional groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-nitropyridine typically involves the nitration of pyridine followed by the introduction of the isothiocyanate group. One common method involves the reaction of 3-nitropyridine with thiophosgene or carbon disulfide in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by isothiocyanation. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing waste .
化学反应分析
Types of Reactions: 2-Isothiocyanato-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Major Products:
Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-amino-3-isothiocyanato pyridine.
Oxidation: Formation of sulfonyl derivatives
科学研究应用
2-Isothiocyanato-3-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of 2-Isothiocyanato-3-nitropyridine involves its interaction with biological molecules through its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .
相似化合物的比较
- 3-Isothiocyanato-2-nitro pyridine
- 2-Isothiocyanato-4-nitro pyridine
- 3-Isothiocyanato-4-nitro pyridine
Comparison: 2-Isothiocyanato-3-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted applications .
属性
分子式 |
C6H3N3O2S |
|---|---|
分子量 |
181.17 g/mol |
IUPAC 名称 |
2-isothiocyanato-3-nitropyridine |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)5-2-1-3-7-6(5)8-4-12/h1-3H |
InChI 键 |
IGXMSIJEDLJCOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N=C=S)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxy-2,3-dihydro-benzo[1,4]dioxin-5-yl-boronic acid](/img/structure/B8316311.png)










